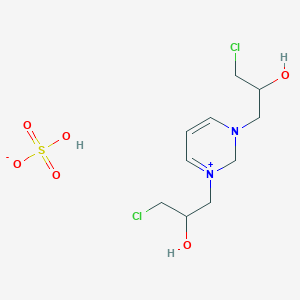
CID 78060744
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78060744” is a chemical entity of interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78060744 would likely involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques would be integral to monitor and control the production process.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78060744 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the starting material and the specific reaction conditions. For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
CID 78060744 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.
Biology: It may serve as a probe or tool to study biological processes, such as enzyme activity or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: this compound might be used in the development of new materials, such as polymers or coatings, with unique properties.
Mécanisme D'action
The mechanism of action of CID 78060744 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling. Understanding the precise mechanism requires detailed studies using techniques like molecular docking, biochemical assays, and cellular experiments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to CID 78060744 include those with related chemical structures or functional groups. Examples might include other organic molecules with similar reactivity or biological activity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, such as its specific reactivity, stability, and ability to interact with particular molecular targets
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its value and potential uses. Further research and development can unlock new opportunities for this intriguing chemical entity.
Propriétés
Formule moléculaire |
C24H37AsSn |
|---|---|
Poids moléculaire |
519.2 g/mol |
InChI |
InChI=1S/C12H10As.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1-10H;3*1,3-4H2,2H3; |
Clé InChI |
XGPHDOQEARCICL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)CCCC.C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


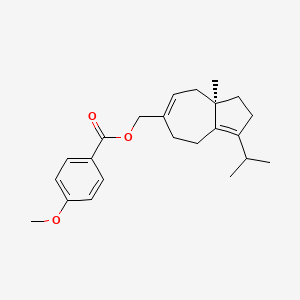
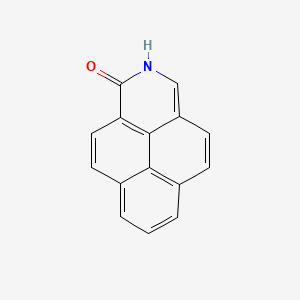
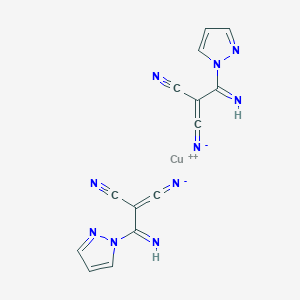

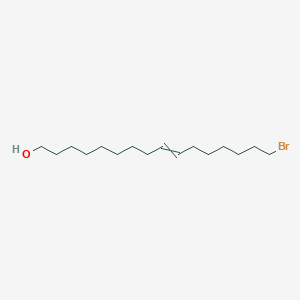

![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
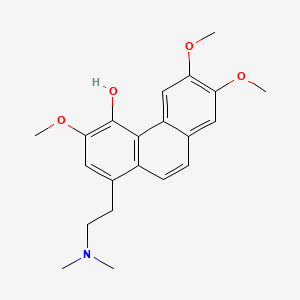
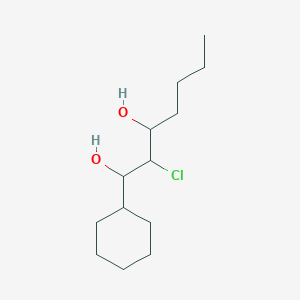
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)

